Hydroxytyrosol-d5

Description

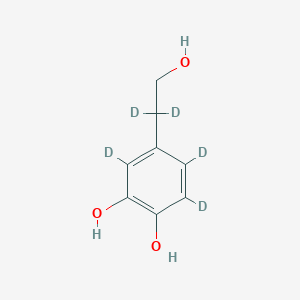

Structure

3D Structure

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

3,4,6-trideuterio-5-(1,1-dideuterio-2-hydroxyethyl)benzene-1,2-diol |

InChI |

InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2/i1D,2D,3D2,5D |

InChI Key |

JUUBCHWRXWPFFH-DUGDOUCXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])CO)[2H])O)O)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1CCO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Isotopic Purity of Hydroxytyrosol-d5: An In-depth Technical Guide

This technical guide provides a comprehensive overview of a plausible synthetic route for Hydroxytyrosol-d5 and the analytical methods for determining its isotopic purity. This document is intended for researchers, scientists, and drug development professionals who require a high-purity, isotopically labeled internal standard for quantitative bioanalytical studies.

Introduction

Hydroxytyrosol (3,4-dihydroxyphenylethanol) is a potent antioxidant found in olive oil, recognized for its various health benefits.[1][2][3][4][5][6] Isotopically labeled analogs of hydroxytyrosol, such as this compound, are essential as internal standards in mass spectrometry-based quantification to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.[7] This guide outlines a detailed methodology for the synthesis of this compound and the subsequent analysis of its isotopic purity.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reduction of a suitable ester precursor, ethyl 2-(3,4-dihydroxyphenyl)acetate, using a powerful deuterating agent, lithium aluminum deuteride (LiAlD4). This approach is based on the known reduction of carboxylic acid derivatives to alcohols.[8]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 2-(3,4-dihydroxyphenyl)acetate

-

Lithium aluminum deuteride (LiAlD4)

-

Anhydrous tetrahydrofuran (THF)

-

Deuterated water (D2O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of ethyl 2-(3,4-dihydroxyphenyl)acetate (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The flask is cooled to 0 °C in an ice bath.

-

Reduction: A solution of lithium aluminum deuteride (LiAlD4) (1.5 equivalents) in anhydrous THF is added dropwise to the cooled solution of the starting material with constant stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of D2O at 0 °C to decompose the excess LiAlD4. This is followed by the addition of 1 M HCl to neutralize the reaction mixture.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS).

Determination of Isotopic Purity

The isotopic purity of the synthesized this compound is a critical parameter and is determined using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[9][10]

Experimental Protocol: Isotopic Purity Analysis

3.1.1. High-Resolution Mass Spectrometry (HR-MS)

HR-MS is employed to determine the isotopic distribution and calculate the percentage of isotopic enrichment.[11]

Instrumentation:

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol).

-

Data Acquisition: The sample is infused into the mass spectrometer, and the full scan mass spectrum is acquired in negative or positive ion mode.

-

Data Analysis: The relative abundances of the different isotopologs (d0 to d5) are determined from the mass spectrum. The isotopic purity is calculated based on the relative intensity of the d5 peak compared to the sum of the intensities of all isotopologs.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the positions of deuterium incorporation and to provide an independent measure of isotopic purity.[10]

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.

-

²H NMR Analysis: The ²H NMR spectrum is acquired to directly observe the deuterium signals, confirming their presence and chemical environment.

Data Presentation

Table 1: Expected Mass Isotopologs of this compound

| Isotopolog | Chemical Formula | Exact Mass (m/z) [M-H]⁻ |

| d0 | C₈H₉O₃⁻ | 153.0557 |

| d1 | C₈H₈DO₃⁻ | 154.0620 |

| d2 | C₈H₇D₂O₃⁻ | 155.0682 |

| d3 | C₈H₆D₃O₃⁻ | 156.0745 |

| d4 | C₈H₅D₄O₃⁻ | 157.0808 |

| d5 | C₈H₄D₅O₃⁻ | 158.0870 |

Table 2: Expected ¹H NMR Chemical Shifts for Hydroxytyrosol (in DMSO-d6)

| Protons | Chemical Shift (ppm) | Expected Change in this compound |

| H-2, H-5, H-6 | 6.4 - 6.7 | Signal for H-2, H-5, H-6 should be absent or significantly reduced |

| -CH₂- (alpha) | ~2.5 | Signal should be absent or significantly reduced |

| -CH₂- (beta) | ~3.5 | Signal should be absent or significantly reduced |

| Phenolic -OH | ~8.6 | Signal remains |

| Alcoholic -OH | ~4.5 | Signal remains |

Visualizations

Caption: Synthetic pathway for this compound.

References

- 1. A Three-Step, Gram-Scale Synthesis of Hydroxytyrosol, Hydroxytyrosol Acetate, and 3,4-Dihydroxyphenylglycol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Production of biologically active hydroxytyrosol rich extract via catalytic conversion of tyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid determination of the free and total hydroxytyrosol and tyrosol content in extra virgin olive oil by stable isotope dilution analysis and paper spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A highly convenient synthesis of hydroxytyrosol and its recovery from agricultural waste waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Deuterated Hydroxytyrosol as an Internal Standard for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of deuterated hydroxytyrosol as an internal standard in mass spectrometry for the precise and accurate quantification of hydroxytyrosol. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative analysis, effectively compensating for sample matrix effects and procedural variability.

Introduction: The Role of Internal Standards in Quantitative Mass Spectrometry

Accurate quantification is paramount in fields ranging from pharmaceutical development to food science. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose, but it is susceptible to variations arising from sample preparation and matrix-induced ion suppression or enhancement.[1][2] To ensure data reliability, an internal standard (IS) is incorporated into the analytical workflow.

Stable isotope-labeled (SIL) compounds, such as deuterated molecules, are the ideal choice for an IS.[3] These standards are chemically identical to the analyte of interest but have a different mass due to the substitution of one or more atoms with a heavier isotope (e.g., hydrogen with deuterium).[3] Because they co-elute chromatographically and exhibit nearly identical behavior during extraction, ionization, and fragmentation, they can accurately correct for variations, a principle known as isotope dilution mass spectrometry (IDMS).[4][5][6]

Hydroxytyrosol (HT), or 3,4-dihydroxyphenylethanol, is a potent antioxidant polyphenol found predominantly in olives and olive oil, recognized for a wide range of beneficial health effects.[7][8] Accurate measurement of its concentration in biological fluids (plasma, urine) and food matrices is crucial for pharmacokinetic studies, bioavailability assessments, and quality control.[9][10] This guide details the use of deuterated hydroxytyrosol (e.g., HT-d₄) to achieve the highest level of accuracy in these applications.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The fundamental advantage of using a deuterated internal standard lies in the application of IDMS. The process relies on the direct relationship between the analyte concentration and the ratio of the signals produced by the analyte and the known concentration of the added internal standard. As both compounds are affected proportionally by any loss during sample workup or fluctuations in instrument response, the ratio remains constant and directly reflects the initial analyte concentration.[11][12]

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Synthesis of Deuterated Hydroxytyrosol

Deuterated hydroxytyrosol is not a naturally occurring compound and must be chemically synthesized. While various methods exist for synthesizing hydroxytyrosol, often starting from precursors like 3,4-dihydroxyphenylacetic acid or tyrosol, the introduction of deuterium atoms requires specialized steps.[7][13][14] For instance, d₂-labeled hydroxytyrosol has been synthesized for use in isotope dilution assays.[5] The synthesis typically involves reduction steps using deuterium-delivering reagents or catalytic exchange processes to replace specific hydrogen atoms with deuterium. This specialized synthesis ensures high isotopic purity, which is critical for its function as an internal standard.

Experimental Protocols

The following sections detail validated methodologies for the quantification of hydroxytyrosol in various matrices using a deuterated internal standard.

General Sample Preparation Workflow

A robust sample preparation protocol is essential to extract the analyte and internal standard from the matrix while removing interfering substances.

Caption: A typical workflow for sample preparation.

Matrix-Specific Protocols

4.2.1 Olive Oil This protocol is for determining free hydroxytyrosol or, with an added hydrolysis step, total hydroxytyrosol content.

-

Sample Aliquoting: Accurately weigh 20-100 mg of the olive oil sample into a centrifuge tube.[15][16]

-

Internal Standard Spiking: Add a known volume and concentration of deuterated hydroxytyrosol (e.g., HT-d₄ in 2-propanol).[15]

-

Extraction: Add an extraction solvent such as a methanol/water mixture (e.g., 80:20 v/v) or 2-propanol.[15][17]

-

Homogenization: Vortex vigorously for 1-2 minutes to ensure thorough mixing. For enhanced extraction, use an ultrasonic bath for approximately 15 minutes.[17]

-

Separation: Centrifuge the mixture (e.g., at 5000 rpm for 25 minutes) to separate the oil from the extraction solvent.[17]

-

(Optional) Hydrolysis for Total Hydroxytyrosol: To measure hydroxytyrosol present in esterified forms (e.g., oleuropein), an acid hydrolysis step is required. This is often performed on the extract using acid (e.g., HCl) with heating, sometimes accelerated by microwave assistance.[6][18]

-

Final Preparation: Collect the supernatant (the extract layer), filter it through a 0.22 or 0.45 µm filter, and transfer it to an autosampler vial for injection.[17]

4.2.2 Human or Animal Plasma This protocol is typical for pharmacokinetic and bioavailability studies.

-

Sample Aliquoting: Use a 100-200 µL aliquot of plasma.[15][19] To prevent degradation, plasma samples may be pre-treated with ascorbic acid.[19]

-

Internal Standard Spiking: Add the deuterated hydroxytyrosol solution.[15]

-

Extraction (Liquid-Liquid Extraction - LLE):

-

Add 2 mL of ethyl acetate to the plasma sample.[19]

-

Vortex vigorously for 5 minutes, followed by ultrasonication for 10 minutes to disrupt protein binding and ensure complete extraction.[19]

-

Centrifuge at ~1500 x g for 15 minutes at 4°C.[19]

-

A second extraction of the pellet can be performed to maximize recovery.[19]

-

-

Evaporation and Reconstitution: Pool the organic supernatants and evaporate them to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% methanol).[20]

-

Final Preparation: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[20]

LC-MS/MS Analysis Parameters

-

Chromatography: Separation is typically achieved using a reverse-phase C18 column.

-

Mobile Phase: A gradient elution is common, using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative mode is highly effective for phenolic compounds like hydroxytyrosol.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.[18][21]

-

Data Presentation and Validation

Quantitative Data Summary

The following tables summarize typical performance characteristics and parameters from validated methods for hydroxytyrosol quantification.

Table 1: Method Performance in Various Matrices

| Matrix | Internal Standard | Linearity Range | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| Oil | HT-d₄ | 0.01–50 mg/kg | 0.5 µg/kg | 0.01 mg/kg | [15] |

| Plasma | HT-d₄ | 0.5–20 ng/mL | 0.1 ng/mL | 0.5 ng/mL | [15][16] |

| Wine | HT-d₄ | 0.01–50 µg/mL | 1 ng/mL | 0.01 µg/mL |[15][16] |

Table 2: Example Pharmacokinetic Parameters of Hydroxytyrosol in Rats

| Parameter | Value | Dosing Conditions | Reference |

|---|---|---|---|

| Half-life (t½) | ~2.5 hours | Oral administration of table olives | [19] |

| Mean Residence Time (MRT) | ~4 hours | Oral administration of table olives | [19] |

| AUC (0-8h) | 4293 min·nmol/L | 2.95 mg/kg dose | [19] |

| AUC (0-8h) | 8919 min·nmol/L | 5.89 mg/kg dose |[19] |

Table 3: Example MRM Transitions for LC-MS/MS Analysis (Negative ESI Mode)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

|---|---|---|---|

| Hydroxytyrosol | 153.0 | 123.0 | [M-H]⁻ → [M-H-CH₂O]⁻ |

| Deuterated Hydroxytyrosol (HT-d₂) | 155.0 | 125.0 | [M-H]⁻ → [M-H-CH₂O]⁻ |

| Hydroxytyrosol Sulfate | 233.0 | 153.0 | Quantification Transition |

| Hydroxytyrosol Glucuronide | 329.0 | 153.0 | Glucuronide conjugate |

(Note: The exact m/z values for deuterated standards will depend on the number and position of deuterium atoms. The values for HT-d₂ are inferred from literature spectra.[20][22])

Method Validation

Any quantitative method must be rigorously validated to ensure its reliability. The use of a deuterated internal standard is a key component of a validated method, but does not replace the need for thorough validation.[11][23] It is crucial to confirm that the deuterated standard behaves identically to the analyte, as chromatographic separation or differential matrix effects can still occur in rare cases.[1][24]

References

- 1. myadlm.org [myadlm.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Rapid determination of the free and total hydroxytyrosol and tyrosol content in extra virgin olive oil by stable isotope dilution analysis and paper spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay of tyrosol and hydroxytyrosol in olive oil by tandem mass spectrometry and isotope dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive evaluation of tyrosol and hydroxytyrosol derivatives in extra virgin olive oil by microwave-assisted hydrolysis and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Three-Step, Gram-Scale Synthesis of Hydroxytyrosol, Hydroxytyrosol Acetate, and 3,4-Dihydroxyphenylglycol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxytyrosol - Wikipedia [en.wikipedia.org]

- 9. Pharmacokinetics and bioavailability of hydroxytyrosol are dependent on the food matrix in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bruknow.library.brown.edu [bruknow.library.brown.edu]

- 11. d-nb.info [d-nb.info]

- 12. scispace.com [scispace.com]

- 13. A highly convenient synthesis of hydroxytyrosol and its recovery from agricultural waste waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. juntadeandalucia.es [juntadeandalucia.es]

- 16. Efficient extraction and sensitive LC-MS quantification of hydroxytyrosol in wine, oil and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. internationaloliveoil.org [internationaloliveoil.org]

- 18. mdpi.com [mdpi.com]

- 19. Pharmacokinetics of Hydroxytyrosol and Its Sulfate and Glucuronide Metabolites after the Oral Administration of Table Olives to Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Role of Hydroxytyrosol-d5 in Advancing Metabolomics Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxytyrosol, a potent antioxidant polyphenol found predominantly in olive products, has garnered significant attention for its potential health benefits, including cardiovascular and neuroprotective effects. To accurately investigate its absorption, distribution, metabolism, and excretion (ADME), as well as its broader impact on the metabolome, stable isotope-labeled internal standards are indispensable. Hydroxytyrosol-d5, a deuterated analog of hydroxytyrosol, serves as an ideal internal standard for mass spectrometry-based metabolomics studies. Its near-identical chemical and physical properties to the endogenous analyte, coupled with its distinct mass shift, enable precise and accurate quantification, mitigating matrix effects and variations in sample preparation and instrument response. This technical guide provides an in-depth overview of the applications of this compound in metabolomics, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate its integration into research and development.

Core Applications of this compound in Metabolomics

The primary application of this compound in metabolomics is as an internal standard for the accurate quantification of hydroxytyrosol and its metabolites in complex biological matrices such as plasma and urine. Its use is critical for:

-

Pharmacokinetic Studies: Accurately determining the concentration-time profiles of hydroxytyrosol and its metabolites to understand its bioavailability and metabolic fate.

-

Metabolic Phenotyping: Quantifying the baseline levels of hydroxytyrosol and its metabolites in different populations or disease states.

-

Monitoring Interventions: Assessing changes in hydroxytyrosol metabolite levels in response to dietary interventions with olive oil or hydroxytyrosol supplements.

-

Method Validation: Ensuring the accuracy, precision, and reliability of analytical methods for hydroxytyrosol quantification.

Experimental Methodologies

Sample Preparation for Hydroxytyrosol Analysis in Human Urine

This protocol outlines a typical solid-phase extraction (SPE) method for the cleanup and concentration of hydroxytyrosol from human urine prior to LC-MS/MS analysis, incorporating this compound as an internal standard.

Materials:

-

Human urine samples

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Formic acid

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

SPE cartridges (e.g., Oasis HLB)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet any precipitates.

-

Transfer 1 mL of the supernatant to a clean tube.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution).

-

Acidification: Acidify the urine sample by adding 20 µL of formic acid. Vortex to mix.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge.

-

Sample Loading: Load the acidified and spiked urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water to remove interfering polar compounds.

-

Elution: Elute the analytes (hydroxytyrosol and this compound) with 2 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Typical):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Parameters (Typical):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for hydroxytyrosol and this compound should be optimized for the specific instrument. The following are representative values:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Hydroxytyrosol | 153.1 | 123.1 | -15 |

| This compound | 158.1 | 128.1 | -15 |

Note: The exact m/z values and collision energies may vary slightly depending on the deuteration pattern of the internal standard and instrument tuning.

Quantitative Data Summary

The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods. The following table summarizes typical validation parameters for LC-MS/MS methods for the quantification of hydroxytyrosol in biological matrices.

| Parameter | Typical Value/Range |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Recovery (%) | 85 - 115% |

| Precision (RSD%) | < 15% (both intra- and inter-day) |

| Accuracy (%) | 85 - 115% of the nominal concentration |

Visualizations

Metabolic Pathway of Hydroxytyrosol

The following diagram illustrates the major metabolic pathways of hydroxytyrosol in the human body.

Caption: Major metabolic pathways of hydroxytyrosol.

Experimental Workflow for a Metabolomics Study

This diagram outlines a typical workflow for an untargeted metabolomics study investigating the effects of hydroxytyrosol, utilizing this compound as an internal standard.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Hydroxytyrosol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Hydroxytyrosol-d5, a deuterated analog of the potent antioxidant Hydroxytyrosol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in analytical methods or in metabolic studies.

Physical and Chemical Properties

This compound is the deuterated form of Hydroxytyrosol, a naturally occurring phenylethanoid found in olive oil, recognized for its significant antioxidant and anti-inflammatory properties.[1][2][3][4] The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Hydroxytyrosol in various biological matrices.[5][6]

Below is a summary of the available quantitative data for both this compound and its non-deuterated counterpart, Hydroxytyrosol.

| Property | This compound | Hydroxytyrosol |

| Molecular Formula | C₈H₅D₅O₃[7][8] | C₈H₁₀O₃[2][9] |

| Molecular Weight | 159.13 g/mol [7] | 154.165 g/mol [9] |

| Appearance | Yellow oil[7] | Colorless solid[9] |

| Purity | 98.3% by HPLC; >98% atom D[7] | ≥98% (HPLC)[10] |

| Solubility in Water | No data available | 5 g/100 mL[9] |

| Solubility in DMSO | No data available | 125 mg/mL (with ultrasonic)[11] |

| Solubility in Ethanol | No data available | 50 mg/mL (with ultrasonic)[11] |

| Storage Temperature | -20°C[10] | -20°C[10] |

Experimental Protocols

The quantification of Hydroxytyrosol in biological and food matrices is crucial for understanding its bioavailability, metabolism, and health effects. Deuterated Hydroxytyrosol (this compound) is commonly used as an internal standard in these analytical methods to ensure accuracy and precision.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

A validated HPLC method for the determination of Hydroxytyrosol in plasma has been described.[12]

-

Sample Preparation (Plasma):

-

Acidify plasma sample.

-

Perform solid-phase extraction (SPE) using an Oasis HLB copolymer cartridge.

-

Wash the cartridge with water and a methanol/water solution (5:95, v/v).

-

Elute Hydroxytyrosol with methanol.

-

Evaporate the methanol eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

Chromatographic Conditions:

-

Validation Parameters:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods offer high sensitivity and selectivity for the quantification of Hydroxytyrosol, often employing this compound as an internal standard.[5][6][14]

-

Sample Preparation (Olive Oil):

-

To determine free Hydroxytyrosol, dilute the olive oil sample with a suitable solvent.

-

To determine total Hydroxytyrosol (free and esterified forms), perform an acid hydrolysis step on the sample.[5]

-

-

Chromatographic and Mass Spectrometric Conditions:

-

LC System: A liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[14]

-

Ionization Mode: Typically negative ion mode.[14]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Hydroxytyrosol and the this compound internal standard.[6][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of Hydroxytyrosol and its deuterated analog.

-

Sample Preparation:

-

Dissolve approximately 20 mg of Hydroxytyrosol or 30 mg of a Hydroxytyrosol-enriched extract in 0.5 mL of deuterated methanol (methanol-d4).

-

-

Instrumentation:

-

A 400 MHz or higher NMR spectrometer.

-

-

Data Acquisition:

-

Record both ¹H-NMR and ¹³C-NMR spectra.

-

Chemical shifts are expressed in parts per million (ppm) and referenced to the residual solvent signals.

-

Signaling Pathways and Biological Activities

Hydroxytyrosol exerts its biological effects, primarily its potent antioxidant and anti-inflammatory activities, by modulating several key cellular signaling pathways.[1][3][4]

Antioxidant Signaling Pathways

Hydroxytyrosol's antioxidant effects are mediated through direct radical scavenging and the activation of endogenous antioxidant defense systems.[1] A key pathway involved is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Caption: Nrf2-mediated antioxidant pathway activated by Hydroxytyrosol.

Anti-inflammatory Signaling Pathways

Chronic inflammation is implicated in a wide range of diseases. Hydroxytyrosol has been shown to exert anti-inflammatory effects by inhibiting key pro-inflammatory pathways such as NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase).[1]

References

- 1. juntadeandalucia.es [juntadeandalucia.es]

- 2. mdpi.com [mdpi.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. In House Validated UHPLC Protocol for the Determination of the Total Hydroxytyrosol and Tyrosol Content in Virgin Olive Oil Fit for the Purpose of the Health Claim Introduced by the EC Regulation 432/2012 for "Olive Oil Polyphenols" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxytyrosol - Wikipedia [en.wikipedia.org]

- 6. 3.3.2. Nuclear Magnetic Resonance (NMR) Analysis [bio-protocol.org]

- 7. fishersci.com [fishersci.com]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. Hydroxytyrosol CAS#: 10597-60-1 [m.chemicalbook.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. esschemco.com [esschemco.com]

- 13. carlroth.com [carlroth.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Guide to the Certificate of Analysis for Hydroxytyrosol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical parameters found on a Certificate of Analysis (CoA) for Hydroxytyrosol-d5, a deuterated internal standard essential for accurate quantification in mass spectrometry-based assays. Understanding the data and methodologies presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental results.

Core Analytical Parameters and Data

A Certificate of Analysis for this compound provides a comprehensive summary of its identity, purity, and quality. The following table outlines the key quantitative parameters and typical specifications.

| Parameter | Analytical Method | Typical Specification | Purpose |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% | Determines the percentage of the desired compound relative to non-isotopic impurities. |

| Isotopic Purity (Deuterated) | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) | ≥99 atom % D | Quantifies the percentage of molecules containing the desired number of deuterium atoms. |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥98% | Confirms the abundance of the deuterated isotopologue relative to the unlabeled (d0) form. |

| Identity Confirmation | ¹H-NMR, Mass Spectrometry | Conforms to structure | Verifies the chemical structure and confirms the position of the deuterium labels. |

| Residual Solvents | Gas Chromatography-Headspace (GC-HS) | Varies by solvent (e.g., <5000 ppm for common solvents) | Ensures that residual solvents from the synthesis process are below acceptable safety and interference limits. |

| Water Content | Karl Fischer Titration | <1% | Determines the amount of water, which can affect the compound's stability and accurate weighing. |

| Appearance | Visual Inspection | E.g., White to Off-White Solid | Provides a qualitative check of the material against its expected physical state. |

Detailed Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the CoA.

Chemical Purity Determination by HPLC

Objective: To separate and quantify this compound from any non-labeled or other chemical impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Procedure:

-

Standard Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution.

-

Mobile Phase: A gradient of two solvents is typically used, for example:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient might be:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to initial conditions

-

-

Injection and Detection: A small volume (e.g., 10 µL) of the sample is injected. The eluent is monitored by a UV detector at a wavelength where Hydroxytyrosol absorbs maximally (e.g., 280 nm).

-

Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity percentage.

Isotopic Purity and Identity Confirmation by Mass Spectrometry

Objective: To confirm the molecular weight of this compound and determine the abundance of the deuterated isotopologue.

Instrumentation:

-

High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infused directly into the mass spectrometer or injected via an HPLC system.

-

Ionization: The sample is ionized, typically in negative ion mode for phenolic compounds.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound (C₈H₅D₅O₃), the expected monoisotopic mass of the [M-H]⁻ ion is approximately 158.08.

-

Data Analysis:

-

Identity: The measured m/z is compared to the theoretical m/z. A high degree of accuracy (e.g., within 5 ppm) confirms the elemental composition.

-

Isotopic Purity: The relative intensities of the peaks corresponding to the d5 isotopologue and any d0 to d4 isotopologues are measured to calculate the isotopic enrichment.

-

Visualized Workflows and Relationships

The following diagrams illustrate key processes related to the certification and use of this compound.

The Indispensable Role of Deuterated Standards in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for precise and accurate quantification of chemical entities is paramount. This technical guide delves into the core principles and practical applications of deuterated internal standards in quantitative analysis, primarily focusing on their use in liquid chromatography-mass spectrometry (LC-MS). The inherent chemical and physical similarities of deuterated standards to their non-labeled counterparts, coupled with their distinct mass difference, make them the gold standard for correcting analytical variability and ensuring data integrity.

Core Principles: Why Deuterated Standards?

Deuterated standards are isotopically labeled compounds where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] This subtle modification results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight. This key difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical properties ensure they behave similarly during sample preparation and analysis.[2]

The primary advantages of using deuterated internal standards include:

-

Compensation for Matrix Effects: Biological matrices, such as plasma and urine, are complex and can significantly impact the ionization efficiency of an analyte, leading to ion suppression or enhancement.[3] Because the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate quantification.[4]

-

Correction for Sample Loss: During multi-step sample preparation procedures, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, some analyte loss is inevitable. By adding a known amount of the deuterated standard at the beginning of the workflow, any losses will affect both the analyte and the standard equally, thus preserving the accuracy of the final calculated concentration.

-

Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly improve the precision and accuracy of quantitative methods.[4][5] This is crucial for applications such as therapeutic drug monitoring and pharmacokinetic studies, where small variations in concentration can have significant clinical implications.

Data Presentation: The Quantitative Advantage

The use of deuterated internal standards demonstrably enhances the quality of quantitative data. The following tables summarize validation data from studies that employed deuterated standards for the analysis of various compounds.

Table 1: LC-MS/MS Method Validation for Immunosuppressants Using Deuterated Internal Standards [1]

This table presents the validation results for an LC-MS/MS method for the simultaneous quantification of five immunosuppressive drugs in whole blood and plasma. Deuterated analogs were used as internal standards for all analytes.

| Analyte | Linearity Range (ng/mL) | r² | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) | Recovery (%) |

| Cyclosporine A | 2 - 1250 | >0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

| Tacrolimus | 0.5 - 42.2 | >0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

| Sirolimus | 0.6 - 49.2 | >0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

| Everolimus | 0.5 - 40.8 | >0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

| Mycophenolic Acid | 0.01 - 7.5 (µg/mL) | >0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

Table 2: Comparison of a Deuterated vs. Non-Deuterated Internal Standard for Sirolimus Quantification [5]

This table compares the inter-patient assay imprecision for the quantification of sirolimus using a deuterium-labeled internal standard (SIR-d(3)) versus a non-deuterated structural analog (desmethoxyrapamycin, DMR).

| Internal Standard Type | Inter-patient Assay Imprecision (CV%) |

| Deuterated (SIR-d(3)) | 2.7 - 5.7 |

| Non-Deuterated Analog (DMR) | 7.6 - 9.7 |

The data clearly indicates that the use of the deuterated internal standard resulted in significantly lower inter-patient variability, highlighting its superiority in compensating for matrix effects and improving assay robustness.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of deuterated standards in quantitative analysis.

Protocol 1: Quantification of Immunosuppressants in Whole Blood by LC-MS/MS[1]

1. Sample Preparation:

-

To 50 µL of EDTA whole blood, add 100 µL of a precipitation reagent (30 mL methanol, 15 mL 0.1 M zinc sulfate solution, and 100 µL of the deuterated internal standard mix).

-

Vortex the mixture for 20 seconds.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Analysis:

-

LC System: Agilent 1200 series or equivalent.

-

Column: Phenomenex Synergi 4u Fusion-RP 80A, 50 x 2.0 mm.

-

Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: 2 mM ammonium acetate in methanol with 0.1% formic acid.

-

Gradient: 50% B to 98% B over 2 minutes, hold for 1 minute, then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for each analyte and its deuterated internal standard.

Protocol 2: General Solid-Phase Extraction (SPE) for Small Molecules in Plasma

1. Cartridge Conditioning:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

2. Sample Loading:

-

To 200 µL of plasma, add 20 µL of the deuterated internal standard solution.

-

Vortex and load the sample onto the conditioned SPE cartridge.

3. Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

4. Elution:

-

Elute the analyte and internal standard with 1 mL of methanol.

5. Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

Visualizing the Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the logical relationships and workflows in quantitative analysis.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: Workflow for internal standard calibration.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative analysis, offering unparalleled advantages in mitigating matrix effects, correcting for sample variability, and ultimately enhancing the accuracy and precision of analytical data. The implementation of these standards, supported by robust experimental protocols and clear workflow visualizations, is crucial for generating reliable and defensible results in research, clinical diagnostics, and drug development. As analytical instrumentation continues to advance in sensitivity and complexity, the fundamental role of deuterated standards in ensuring data integrity will only become more critical.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Hydroxytyrosol in Human Plasma Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hydroxytyrosol in human plasma. The method utilizes a stable isotope-labeled internal standard, hydroxytyrosol-d5, to ensure high accuracy and precision. A straightforward solid-phase extraction (SPE) procedure is employed for sample cleanup, followed by a rapid chromatographic separation. This method is ideally suited for pharmacokinetic studies, clinical trials, and other research applications requiring reliable measurement of hydroxytyrosol.

Introduction

Hydroxytyrosol is a potent antioxidant polyphenol found predominantly in olive oil and its byproducts. Its wide range of beneficial health effects, including cardioprotective, anti-inflammatory, and neuroprotective properties, has led to increasing interest in its therapeutic potential. Accurate and sensitive quantification of hydroxytyrosol in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. This document provides a detailed protocol for a validated LC-MS/MS method for hydroxytyrosol analysis in human plasma.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of hydroxytyrosol in human plasma.

Experimental Protocols

Materials and Reagents

-

Hydroxytyrosol (≥98% purity)

-

This compound (≥98% purity, as internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve hydroxytyrosol and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the hydroxytyrosol stock solution in 50:50 (v/v) methanol:water to create calibration standards ranging from 1 to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Mass Spectrometry Conditions

| Parameter | Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

| Collision Gas | Argon |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Hydroxytyrosol | 153.1 | 123.1 | 100 | 15 |

| 153.1 | 93.1 | 100 | 25 | |

| This compound | 158.1 | 128.1 | 100 | 15 |

Method Validation Data

The method was validated for linearity, sensitivity, precision, accuracy, and matrix effect.

Table 3: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) | LOD (ng/mL) |

| Hydroxytyrosol | 1 - 1000 | >0.995 | 1 | 0.3 |

Table 4: Precision and Accuracy

| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low (3) | <10% | <10% | 90-110% |

| Medium (50) | <10% | <10% | 90-110% |

| High (800) | <10% | <10% | 90-110% |

Table 5: Matrix Effect and Recovery

| Parameter | Result |

| Matrix Effect | 85-115% |

| Recovery | >85% |

Results and Discussion

This LC-MS/MS method demonstrates excellent sensitivity and selectivity for the quantification of hydroxytyrosol in human plasma. The use of a deuterated internal standard, this compound, effectively compensates for any variability in sample preparation and matrix effects, leading to high precision and accuracy. The simple and efficient sample preparation protocol allows for a high throughput of samples. The chromatographic conditions provide a good peak shape and resolution for hydroxytyrosol, free from interference from endogenous plasma components.

Conclusion

The described LC-MS/MS method using this compound as an internal standard is a reliable and robust tool for the quantitative analysis of hydroxytyrosol in human plasma. This method meets the requirements for bioanalytical method validation and is suitable for a wide range of research and clinical applications.

Application Note: Quantification of Hydroxytyrosol in Human Plasma using Hydroxytyrosol-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hydroxytyrosol is a potent antioxidant polyphenol found in olive oil, recognized for its numerous health benefits, including cardiovascular protection and anti-inflammatory properties.[1] Accurate quantification of hydroxytyrosol in human plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects. This application note provides a detailed protocol for the determination of hydroxytyrosol in human plasma samples using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Hydroxytyrosol-d5, to ensure high accuracy and precision.

Principle

This method utilizes a protein precipitation technique for sample preparation, followed by UPLC-MS/MS analysis. This compound is added to the plasma samples as an internal standard to correct for matrix effects and variations in sample processing and instrument response. The separation is achieved on a C18 reversed-phase column, and quantification is performed using multiple reaction monitoring (MRM) in negative ion mode.

Materials and Reagents

-

Hydroxytyrosol (purity ≥98%)

-

This compound (purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Hydroxytyrosol and this compound into separate 1 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Hydroxytyrosol by serial dilution of the primary stock solution with a mixture of water and acetonitrile (50:50, v/v).

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with a mixture of water and acetonitrile (50:50, v/v) to a final concentration of 100 ng/mL.

-

Sample Preparation

-

Thaw human plasma samples at room temperature.

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample (except for the blank).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see section on UPLC-MS/MS Conditions).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions

UPLC System:

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Hydroxytyrosol | 153.1 | 123.1 | 25 | 15 |

| This compound | 158.1 | 128.1 | 25 | 15 |

Data Presentation

Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Accuracy at LLOQ | 95 - 105% |

| Precision at LLOQ (CV%) | < 15% |

| Recovery | 85 - 110% |

Note: The above data are representative and may vary depending on the specific instrumentation and laboratory conditions.

Experimental Workflow

Caption: Experimental workflow for the quantification of hydroxytyrosol in human plasma.

Hydroxytyrosol Signaling Pathways

Hydroxytyrosol exerts its biological effects by modulating various signaling pathways. Its antioxidant and anti-inflammatory properties are attributed to its ability to influence key cellular processes.

References

Application Notes and Protocols for Hydroxytyrosol Analysis Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of hydroxytyrosol from various biological matrices for quantitative analysis, utilizing a deuterated internal standard (e.g., hydroxytyrosol-d4) to ensure accuracy and precision. The methods described include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation, suitable for subsequent analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Hydroxytyrosol, a potent antioxidant polyphenol found predominantly in olives and olive oil, has garnered significant interest for its potential therapeutic effects in cardiovascular diseases, neurodegenerative disorders, and cancer. Accurate quantification of hydroxytyrosol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical research. The use of a stable isotope-labeled internal standard, such as a deuterated form of hydroxytyrosol, is the gold standard for correcting for matrix effects and variability in sample preparation and instrument response, leading to highly reliable quantitative results.[1]

This document outlines validated sample preparation protocols that are essential for achieving the high sensitivity and selectivity required for robust bioanalysis.

General Workflow for Hydroxytyrosol Sample Preparation

The overall process from sample collection to analysis follows a structured path designed to ensure the integrity and accuracy of the results.

Caption: General sample preparation workflow for Hydroxytyrosol analysis.

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is adapted for the extraction of hydroxytyrosol from plasma, providing a clean extract with good recovery.

Materials:

-

Oasis HLB SPE Cartridges

-

Plasma sample

-

Hydroxytyrosol-d4 internal standard solution

-

Methanol

-

Deionized water

-

Methanol/water (5:95, v/v)

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Sample Pre-treatment:

-

To 100 µL of plasma, add the deuterated internal standard.

-

Acidify the plasma sample.[2]

-

-

SPE Cartridge Conditioning:

-

Condition the Oasis HLB SPE cartridge by passing methanol followed by deionized water.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Rinse the cartridge with water and then with a methanol/water (5:95, v/v) solution to remove interferences.[2]

-

-

Elution:

-

Elute the hydroxytyrosol and the internal standard from the cartridge with methanol.[2]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.[2]

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

Method 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for extracting hydroxytyrosol from aqueous samples, such as hydrolyzed urine or olive leaf extracts.[3]

Materials:

-

Aqueous sample

-

Hydroxytyrosol-d4 internal standard solution

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Sample Preparation:

-

To a known volume of the aqueous sample, add the deuterated internal standard.

-

Adjust the pH of the aqueous phase if necessary to optimize partitioning.

-

-

Extraction:

-

Add a volume of ethyl acetate (e.g., three times the sample volume) to the sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully collect the upper organic layer (ethyl acetate).

-

Repeat the extraction two more times with fresh ethyl acetate, pooling the organic layers.[3]

-

-

Washing:

-

Wash the pooled organic extract twice with a saturated brine solution to remove residual water and impurities.[3]

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

Method 3: Protein Precipitation for Plasma/Serum Samples

This is a rapid method for removing proteins from plasma or serum samples prior to analysis.

Materials:

-

Plasma or serum sample

-

Hydroxytyrosol-d4 internal standard solution

-

Acetonitrile (ice-cold)

-

Vortex mixer

-

Refrigerated centrifuge

Protocol:

-

Sample Preparation:

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 50 µL of the deuterated internal standard solution (e.g., 2 ng/mL in water).[2]

-

-

Protein Precipitation:

-

Centrifugation:

-

Centrifuge the tubes at high speed (e.g., 15,000 rpm) for 2 minutes at 4°C to pellet the precipitated proteins.[2]

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a new tube.

-

-

Further Processing (Optional - dSPE):

-

For enhanced cleanup, a dispersive SPE step can be added. Add a zirconia aqueous dispersion to the supernatant, vortex, and centrifuge. The supernatant is then discarded, and the analytes are eluted from the zirconia with a formic acid solution.[2]

-

-

Evaporation and Reconstitution (if necessary):

-

The supernatant can be directly injected into the LC-MS/MS system if the solvent composition is compatible with the mobile phase.

-

Alternatively, evaporate the supernatant to dryness under nitrogen and reconstitute in the mobile phase.

-

Quantitative Data Summary

The following tables summarize key performance metrics for the different sample preparation techniques based on published data.

Table 1: Recovery and Matrix Effect Data

| Method | Matrix | Analyte | Recovery (%) | Matrix Effect (%) | Citation |

| SPE | Plasma | Hydroxytyrosol | ~100 | Not explicitly stated, but method showed good accuracy | [2] |

| dSPE | Plasma | Hydroxytyrosol | 85 - 115 | 96.6 - 99.4 | [2] |

| LLE | Model Aqueous Solution | Hydroxytyrosol | 92 | Not Applicable | [4] |

| Dried Urine Spot | Urine | Hydroxytyrosol | 48.6 - 105.4 | 45.4 - 104.1 | [5] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Method | Matrix | LOD | LOQ | Citation |

| SPE-HPLC-UV | Plasma | 37 ng/mL | Not specified | [2] |

| dSPE-LC-MS/MS | Plasma | 0.1 ng/mL | 0.5 ng/mL | [2] |

| dSPE-LC-MS/MS | Wine | 1 ng/mL | Not specified | [2] |

| dSPE-LC-MS/MS | Oil | 0.5 µg/kg | Not specified | [2] |

| LC-MS/MS | Urine | Not specified | 50 ng/mL | [5] |

| RP-HPLC-DAD | Pharmaceutical Formulation | 2.49 ppm | 3.97 ppm |

Conclusion

The choice of sample preparation technique for hydroxytyrosol analysis depends on the sample matrix, the required sensitivity, and the available instrumentation.

-

Solid-Phase Extraction (SPE) offers excellent cleanup and high recovery, making it ideal for complex matrices like plasma when high sensitivity is required.

-

Liquid-Liquid Extraction (LLE) is a versatile technique suitable for a range of aqueous samples and can be optimized by adjusting solvent and pH.

-

Protein Precipitation is the simplest and fastest method for plasma and serum, and when coupled with a deuterated internal standard, it can provide accurate results, especially for high-throughput screening. For lower detection limits, a subsequent cleanup step like dSPE is recommended.

The use of a deuterated internal standard is strongly recommended for all methods to compensate for potential analyte loss during sample processing and to correct for matrix-induced ionization suppression or enhancement in LC-MS/MS analysis, thereby ensuring the highest quality of quantitative data.

References

- 1. juntadeandalucia.es [juntadeandalucia.es]

- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of Hydroxytyrosol in Olive Oil using a Stable Isotope Dilution Assay with Hydroxytyrosol-d5

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxytyrosol is a potent antioxidant polyphenol found in olive oil, recognized for its significant health benefits, including the protection of blood lipids from oxidative stress. The European Food Safety Authority (EFSA) has issued a health claim related to the daily intake of olive oil polyphenols, making the accurate quantification of hydroxytyrosol and its derivatives crucial for producers and researchers. This application note details a robust and sensitive method for the quantification of hydroxytyrosol in olive oil using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydroxytyrosol-d5 as an internal standard for accurate and precise measurement.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This approach, known as isotope dilution analysis, corrects for variations in sample preparation, injection volume, and matrix effects, thus ensuring the highest level of accuracy and precision in the results.

Experimental Protocols

This section provides a detailed methodology for the quantification of hydroxytyrosol in olive oil samples.

1. Materials and Reagents

-

Hydroxytyrosol (≥98% purity)

-

This compound (isotopic purity ≥98%)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Olive oil samples

-

Screw-cap test tubes (10 mL)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm PVDF)

-

Autosampler vials

2. Standard Solution Preparation

-

Hydroxytyrosol Stock Solution (1 mg/mL): Accurately weigh 10 mg of hydroxytyrosol and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the hydroxytyrosol stock solution with methanol/water (80:20, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol/water (80:20, v/v).

3. Sample Preparation

-

Accurately weigh 2.0 g of the olive oil sample into a 10 mL screw-cap test tube.[1][2]

-

Add 100 µL of the 10 µg/mL this compound internal standard spiking solution to the olive oil.

-

Add 5 mL of methanol/water (80:20, v/v) extraction solution.[1]

-

Vortex the mixture vigorously for 1 minute.[1]

-

Place the tube in an ultrasonic bath for 15 minutes at room temperature.[1][3]

-

Carefully collect the supernatant (the methanolic extract).

-

Filter the supernatant through a 0.45 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Hydroxytyrosol: Precursor ion (m/z) 153.1 → Product ion (m/z) 123.1

-

This compound: Precursor ion (m/z) 158.1 → Product ion (m/z) 128.1

-

-

Data Analysis: Quantify hydroxytyrosol by constructing a calibration curve of the peak area ratio of hydroxytyrosol to this compound versus the concentration of the hydroxytyrosol standards.

Data Presentation

The following tables summarize the quantitative performance of the described method, based on typical validation parameters found in the literature for similar assays.[3][4][5]

Table 1: Method Validation Parameters for Hydroxytyrosol Quantification

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | >0.998 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | <10% |

Table 2: Example Quantification of Hydroxytyrosol in Commercial Olive Oil Samples

| Olive Oil Sample | Hydroxytyrosol Concentration (mg/kg) |

| Extra Virgin Olive Oil A | 15.2 |

| Extra Virgin Olive Oil B | 8.7 |

| Virgin Olive Oil C | 5.4 |

| Refined Olive Oil D | < LOQ |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the quantification of hydroxytyrosol in olive oil.

Logical Relationship of Isotope Dilution

Caption: Principle of quantification by isotope dilution mass spectrometry.

References

- 1. internationaloliveoil.org [internationaloliveoil.org]

- 2. internationaloliveoil.org [internationaloliveoil.org]

- 3. In House Validated UHPLC Protocol for the Determination of the Total Hydroxytyrosol and Tyrosol Content in Virgin Olive Oil Fit for the Purpose of the Health Claim Introduced by the EC Regulation 432/2012 for “Olive Oil Polyphenols” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Hydroxytyrosol using a UPLC-MS/MS Protocol with Hydroxytyrosol-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of hydroxytyrosol in biological matrices, such as plasma, using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Hydroxytyrosol-d5, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, a summary of quantitative performance data and a visual representation of the experimental workflow are provided to support researchers, scientists, and drug development professionals in the implementation of this robust analytical method.

Introduction

Hydroxytyrosol is a potent antioxidant polyphenol found in olive oil and is of significant interest in the fields of nutrition, pharmacology, and drug development due to its various health benefits. Accurate and reliable quantification of hydroxytyrosol in biological samples is crucial for pharmacokinetic, bioavailability, and efficacy studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response. This document outlines a comprehensive UPLC-MS/MS method for the precise determination of hydroxytyrosol.

Experimental Protocol

Materials and Reagents

-

Hydroxytyrosol (analytical standard)

-

This compound (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Sample Preparation (Protein Precipitation for Plasma)

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to mix and centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Transfer the final extract to an autosampler vial for UPLC-MS/MS analysis.

UPLC Conditions

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-1.0 min: 5% B

-

1.0-5.0 min: Linear gradient to 95% B

-

5.0-6.0 min: Hold at 95% B

-

6.1-8.0 min: Return to 5% B and equilibrate

-

MS/MS Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 450°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Hydroxytyrosol | 153.1 | 123.1 | 0.1 | 25 | 15 |

| This compound | 158.1 | 128.1 | 0.1 | 25 | 15 |

Note: Cone voltage and collision energy may require optimization on the specific instrument being used.

Data Presentation

The following table summarizes typical quantitative performance parameters for the UPLC-MS/MS analysis of hydroxytyrosol using a deuterated internal standard. These values are representative and may vary depending on the specific instrumentation and matrix.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Accuracy (Recovery) | 95% - 105% |

| Precision (Intra-day) | < 10% RSD |

| Precision (Inter-day) | < 15% RSD |

Visualization

Caption: UPLC-MS/MS experimental workflow for hydroxytyrosol quantification.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of hydroxytyrosol in biological matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this protocol well-suited for demanding research and development applications. The detailed experimental procedure and performance characteristics presented in this application note should enable straightforward implementation and adaptation of the method in various laboratory settings.

Application Note: Gradient Optimization for the Reversed-Phase HPLC Separation of Hydroxytyrosol

Abstract

This application note details a systematic approach to optimizing a reversed-phase high-performance liquid chromatography (RP-HPLC) gradient elution method for the separation of hydroxytyrosol. Hydroxytyrosol (HT) is a potent antioxidant phenolic compound found in olives and olive oil, with significant interest in the pharmaceutical and nutraceutical industries.[1][2] Achieving robust and efficient separation of hydroxytyrosol from complex matrices and related phenolic compounds is critical for accurate quantification and quality control. This document provides a detailed protocol for method development, starting from a generic scouting gradient to a final, optimized method, complete with quantitative data to guide researchers.

Introduction